1-(3-Chlorophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)prop-2-en-1-one, also known as 1-(3-chlorophenyl)-2-propen-1-one, is an organic compound with the molecular formula C9H7ClO. It belongs to the class of chalcones, which are α,β-unsaturated ketones. This compound is characterized by the presence of a chlorophenyl group attached to a propenone moiety. Chalcones are known for their diverse biological activities and are widely used in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 3-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted chalcones and related compounds.
Scientific Research Applications
1-(3-Chlorophenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may act as a proton-transfer reagent, facilitating the transfer of protons between molecules. Additionally, its biological activities may be attributed to its ability to interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways .
Comparison with Similar Compounds
1-(3-Chlorophenyl)prop-2-en-1-one can be compared with other similar chalcone derivatives:
(E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one: This compound has an amino group instead of a chlorophenyl group, which may result in different biological activities and chemical reactivity.
(2E,2’E)-1,1’-(1,4-Phenylene)bis[3-(3-chlorophenyl)prop-2-en-1-one]: This compound features a bis-chalcone structure, which may enhance its optical and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Biological Activity
1-(3-Chlorophenyl)prop-2-en-1-one, commonly known as a chalcone derivative, is an organic compound characterized by its α,β-unsaturated carbonyl system. This structure is crucial for its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C15H11ClO. The compound features a chlorinated phenyl group at the 3-position of the benzene ring, which enhances its electronic and steric properties. The α,β-unsaturated carbonyl group allows for significant interactions with biological targets, facilitating various biological activities.
The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can inhibit specific enzymes and disrupt cellular processes, leading to its potential applications in treating various diseases, particularly cancer and microbial infections.
Key Mechanisms:
- Enzyme Inhibition: The compound can inhibit enzymes involved in critical cellular pathways, affecting processes such as apoptosis and cell proliferation.
- Antioxidant Activity: It has been shown to exhibit antioxidant properties, which may contribute to its anticancer effects by reducing oxidative stress in cells.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Anticancer Activity: Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown significant antiproliferative effects against breast cancer (T-47 D), leukemia (SR), melanoma (SK-MEL-5), and other types of cancer.
Cell Line % Inhibition T-47 D (Breast) 90.47% SR (Leukemia) 81.58% SK-MEL-5 (Melanoma) 84.32% MDA-MB-468 (Breast) 84.83% - Antimicrobial Activity: The compound has demonstrated antimicrobial properties against various pathogens, suggesting its potential use in treating infections.
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of chalcone derivatives, including this compound, researchers found that it significantly inhibited cell proliferation in multiple cancer models. The mechanism was linked to the induction of apoptosis through caspase activation pathways.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of monoamine oxidase (MAO), where chalcone derivatives were evaluated for their ability to inhibit MAO-A and MAO-B. The results indicated that specific substitutions on the phenyl ring could enhance inhibitory potency, with some derivatives showing IC50 values in the submicromolar range.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:
Compound Name | Structure Characteristics |
---|---|
(2E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Contains a methoxy group which may enhance solubility |
(2E)-1-(3-Chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | Hydroxyl group may contribute to increased biological activity |
(2E)-1-(3-Chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Nitro group introduces electron-withdrawing effects |
Properties
Molecular Formula |
C9H7ClO |
---|---|
Molecular Weight |
166.60 g/mol |
IUPAC Name |
1-(3-chlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H7ClO/c1-2-9(11)7-4-3-5-8(10)6-7/h2-6H,1H2 |
InChI Key |
GZVMFSAUHKADTG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.